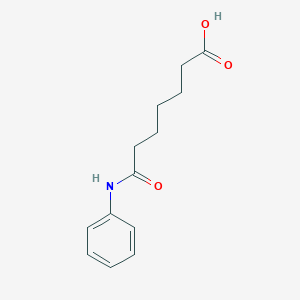

7-Oxo-7-(phenylamino)heptanoic acid

Beschreibung

7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2) is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. It is primarily recognized as a precursor for histone deacetylase (HDAC) inhibitors, which are critical in epigenetic regulation and cancer therapeutics . Its structure features a heptanoic acid backbone with a ketone group at position 7 and a phenylamino substituent. The compound has been cited in multiple patents and studies, including work by Suzuki et al. (2005) in Bioorganic and Medicinal Chemistry .

Eigenschaften

IUPAC Name |

7-anilino-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWAOUERANOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429493 | |

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160777-08-2 | |

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(phenylamino)heptanoic acid typically involves the reaction of heptanoic acid derivatives with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxo-7-(phenylamino)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

A. Statin Synthesis Intermediates

One of the primary applications of 7-Oxo-7-(phenylamino)heptanoic acid is its role as an intermediate in the synthesis of statins, which are widely used for cholesterol management. Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The structural features of this compound make it suitable for developing various statin derivatives, enhancing their efficacy and reducing side effects .

B. Proteomics Research

This compound is also utilized in proteomics research, where it serves as a tool for studying protein interactions and modifications. Its ability to interact with specific proteins can help elucidate pathways involved in metabolic processes and disease mechanisms .

Biochemical Research

A. Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, making it a candidate for further research in drug development aimed at metabolic disorders .

B. Structure-Activity Relationship Studies

The compound's structure allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different functional groups on the heptanoic acid backbone, scientists can assess how these changes affect biological activity, leading to the development of more potent compounds .

Case Studies

A. Statin Derivative Development

In a notable study, researchers synthesized various derivatives of this compound to evaluate their effectiveness as HMG-CoA reductase inhibitors. The findings indicated that certain derivatives exhibited enhanced potency compared to existing statins, suggesting potential for new therapeutic agents .

B. Proteomic Applications

Another study explored the use of this compound in proteomic assays to identify protein targets involved in lipid metabolism. The results demonstrated its effectiveness in binding specific proteins, facilitating further investigations into lipid-related diseases .

Wirkmechanismus

The mechanism of action of 7-Oxo-7-(phenylamino)heptanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications on the Aromatic Ring

7-Oxo-7-(9-phenanthryl)heptanoic acid (CAS 898766-07-9)

- Molecular formula : C₂₁H₂₀O₃

- Molecular weight : 320.39 g/mol

- Key difference: Replacement of the phenylamino group with a phenanthryl moiety.

- Applications in materials science or targeted drug delivery are plausible .

7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid (CAS 898791-01-0)

- Molecular formula : C₁₄H₁₅F₃O₃

- Molecular weight : 288.26 g/mol

- Key difference : Introduction of a trifluoromethyl (-CF₃) group on the phenyl ring.

- Implications : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, making this compound a candidate for pharmacokinetic optimization in drug design .

7-Oxo-7-(4-n-pentylphenyl)heptanoic acid (CAS 898791-49-6)

- Molecular formula : C₁₈H₂₆O₃

- Molecular weight : 290.40 g/mol

- Key difference : Addition of a pentyl chain to the phenyl ring.

- This modification could be advantageous in prodrug formulations .

Modifications on the Heptanoic Acid Backbone

2-Methyl-7-oxo-7-phenyl-heptanoic acid (CAS 56721-56-3)

- Molecular formula : C₁₄H₁₈O₃

- Molecular weight : 234.30 g/mol

- Key difference: A methyl group at position 2 of the heptanoic chain.

- Implications : Steric hindrance from the methyl group may reduce enzymatic degradation, prolonging half-life. This structural tweak is often used to modulate solubility and binding affinity .

7-Oxoheptanoic acid (CAS 35923-65-0)

Ester Derivatives

Ethyl 7-oxo-7-phenylheptanoate

- Molecular formula : C₁₄H₁₈O₃

- Molecular weight : 234.29 g/mol

- Key difference : Ethyl ester replaces the carboxylic acid group.

- Implications : Esterification improves volatility and bioavailability, making this derivative suitable for flavor and fragrance applications. In vivo, esters are often hydrolyzed to release the active acid form .

Comparative Data Table

Key Research Findings

- Biological Activity: The phenylamino group in this compound is critical for HDAC inhibition, as evidenced by its use in patent WO2007/58927 A1 .

- Structural Influence : Trifluoromethyl and phenanthryl substituents enhance lipophilicity and target binding, respectively, while ester derivatives improve bioavailability .

- Synthetic Routes: Compounds like 2-methyl-7-oxo-7-phenyl-heptanoic acid are synthesized via base-catalyzed reactions, with yields optimized for industrial-scale production .

Biologische Aktivität

7-Oxo-7-(phenylamino)heptanoic acid, also known as 7-Oxo-7-phenylheptanoic acid, is an organic compound with the molecular formula C13H16O3 and a molar mass of 220.26 g/mol. This compound features a heptanoic acid backbone with a phenylamino group and a keto group at the seventh carbon position. Its structural characteristics suggest potential biological activity, particularly in pharmacology, where it may interact with various biological targets.

- Molecular Formula : C13H16O3

- Molar Mass : 220.26 g/mol

- Melting Point : 83-86°C

- Predicted Boiling Point : Approximately 396°C

- pKa : Around 4.74

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and metabolic processes. Its derivatives have been explored for their potential as pharmaceutical intermediates, especially in drug development targeting inflammation and metabolic disorders.

The compound's biological activity is primarily attributed to its ability to interact with enzymes and receptors involved in metabolic pathways:

- Binding Affinity : Preliminary studies suggest that this compound may bind to enzymes associated with inflammation and energy metabolism, influencing related pathways.

- Pharmacological Potential : The structural similarities to known bioactive molecules indicate that it may serve as a lead compound for further pharmacological exploration .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Benzoylhexanoic Acid | C13H16O3 | Contains a benzoyl group instead of phenylamino |

| 7-Aminoheptanoic Acid | C7H15NO2 | Lacks the keto group; simpler amine structure |

| Phenylacetic Acid | C8H8O2 | Aromatic carboxylic acid without the heptanoic chain |

Uniqueness : The presence of both a phenylamino group and a keto function distinguishes this compound from these similar compounds, suggesting unique reactivity and potential biological activity not found in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Anti-inflammatory Properties : Research has indicated that derivatives of this compound possess significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Synergistic Effects in Cancer Treatment : A study highlighted the potential of certain derivatives to enhance apoptosis in acute myeloid leukemia (AML) cells when combined with existing therapies like Venetoclax. This combination therapy resulted in a marked decrease in anti-apoptotic proteins, suggesting that these compounds could mitigate drug resistance .

- Metabolic Stability Studies : In vitro studies on metabolic stability indicated that while some derivatives remain stable in artificial gastric juice, degradation occurs in intestinal environments and plasma after extended periods. This stability profile is crucial for understanding the pharmacokinetics of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Oxo-7-(phenylamino)heptanoic acid, and how can purity be validated?

- Synthesis : A common approach involves coupling phenylamine derivatives with heptanoic acid precursors under controlled amidation conditions. For example, anhydride-mediated reactions (e.g., using 7-oxabicyclo[2.2.1]heptene-exo-2,3-dicarboxylic acid anhydride) in basic media like NaOH/DMSO can be adapted .

- Purity Validation : Use HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., verifying absence of unreacted phenylamine via aromatic proton signals at δ 7.2–7.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., theoretical m/z for C₁₃H₁₇NO₃: 247.12) .

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

- Methodology : The compound is likely hydrophobic due to its phenyl and aliphatic chains. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For biological assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in buffer .

Q. What are the critical stability considerations for storing this compound?

- Storage : Store at ambient temperatures in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, light, and oxidizing agents. Stability under long-term storage (>6 months) should be verified via periodic HPLC analysis .

Q. What safety protocols are essential for laboratory handling?

- Precautions : Use PPE (gloves, lab coat, EN 166-compliant goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of aerosols. Toxicity data are limited, but IARC/OSHA guidelines recommend treating it as a potential carcinogen if impurities exceed 0.1% .

Advanced Research Questions

Q. How can mechanistic studies on this compound as a histone deacetylase (HDAC) inhibitor precursor be designed?

- Experimental Design :

- In vitro HDAC inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) and measure deacetylation rates via fluorescence quenching. Compare IC₅₀ values with known inhibitors (e.g., trichostatin A).

- Structural analysis : Perform X-ray crystallography or molecular docking to map interactions between the compound’s phenylamino group and HDAC active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation :

Batch variability : Characterize impurities (e.g., residual solvents, unreacted precursors) using GC-MS.

Assay conditions : Standardize protocols (e.g., pH, temperature) across studies. For example, HDAC inhibition assays are sensitive to buffer ionic strength .

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Process Optimization :

- Catalysis : Screen Pd/C or enzyme-mediated catalysts for amidation efficiency.

- Kinetic studies : Use in-situ FTIR to monitor carbonyl intermediates and adjust reaction time/temperature .

Q. What advanced analytical techniques validate the compound’s degradation products under stress conditions?

- Methodology :

- Forced degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions.

- Analysis : LC-MS/MS identifies degradation products (e.g., oxidation at the ketone group). Compare fragmentation patterns with reference standards .

Q. How does the compound’s stereochemistry influence its biochemical interactions?

- Approach : Synthesize enantiomers using chiral auxiliaries (e.g., (R)- and (S)-proline derivatives) and test enantioselective binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Notes

- Data Gaps : Physical/chemical properties (e.g., melting point, logP) are unavailable in open literature; prioritize experimental determination via DSC and shake-flask methods .

- Ethical Compliance : For in vivo studies, adhere to protocols for human/animal subject research, including IRB approvals and detailed participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.